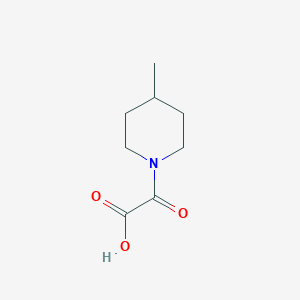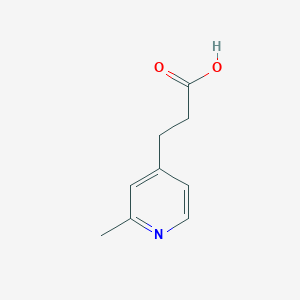
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, also known as MPAA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been used as a building block in the synthesis of drugs such as anti-cancer agents and anti-viral compounds. In organic synthesis, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a reagent for the synthesis of various organic compounds. In materials science, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been used as a precursor for the synthesis of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid is not fully understood. However, it has been suggested that 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid may act as an inhibitor of enzymes involved in inflammation and tumor growth. It may also act as a chelating agent, binding to metal ions and influencing their reactivity.
Effets Biochimiques Et Physiologiques
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the study of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid. One direction is to further investigate its mechanism of action and identify specific targets for its anti-inflammatory and anti-tumor effects. Another direction is to explore its potential applications in materials science, such as in the synthesis of metal-organic frameworks. Finally, there is a need for more studies on the safety and toxicity of 2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid, particularly in vivo.
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-2-4-9(5-3-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEQULRMXKXQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

-methanamine](/img/structure/B1451625.png)



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-ethylpropanamide](/img/structure/B1451631.png)
![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)

